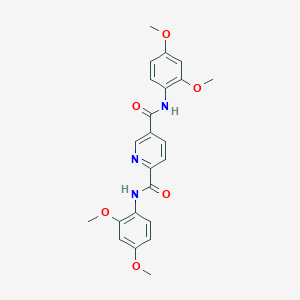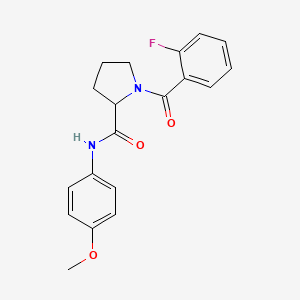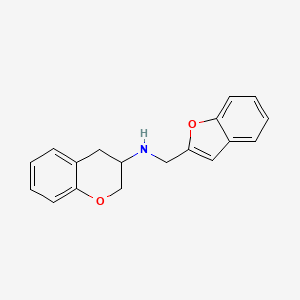![molecular formula C22H39N5 B6116257 N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine](/img/structure/B6116257.png)
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine is a complex organic compound that features a combination of piperidine and imidazole moieties. These structural components are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and imidazole intermediates, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through a cyclization reaction involving appropriate precursors, while the imidazole moiety can be prepared via a condensation reaction of glyoxal and ammonia .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The final product is usually purified through techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. The imidazole moiety, for instance, is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole and piperidine derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine apart is its unique combination of piperidine and imidazole moieties, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N5/c1-4-10-25(11-5-1)13-14-26(18-21-15-23-19-24-21)16-20-7-6-12-27(17-20)22-8-2-3-9-22/h15,19-20,22H,1-14,16-18H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKSTHNKSTNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine](/img/structure/B6116191.png)
![4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B6116198.png)
![[3-Benzyl-1-(3-cyclopentylpropyl)piperidin-3-yl]methanol](/img/structure/B6116204.png)
![1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone](/img/structure/B6116215.png)
![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6116218.png)
![2-Allyl-3-methyl-1-((pyridin-3-ylmethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B6116222.png)
![ethyl 4-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6116230.png)
![ethyl 3-[(3-methyl-2-thienyl)carbonyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6116235.png)

![5-(benzimidazol-1-ylmethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116264.png)

![3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6116284.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6116286.png)

